Product packaging for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine(Cat. No.:CAS No. 569657-93-8)

4-Chloro-6-(2-furanyl)-2-pyrimidinamine

Cat. No.: B8588355
CAS No.: 569657-93-8
M. Wt: 195.60 g/mol
InChI Key: OXFBGUDYEFARNK-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS 28565-18-6) is a chemical compound with the molecular formula C₈H₆ClN₃O and a molecular weight of 194.62 g/mol . This aminopyrimidine derivative is characterized by a chlorine atom at the 4-position and a furan ring at the 6-position of its pyrimidine core, making it a versatile and valuable scaffold in medicinal and synthetic chemistry. The chlorine atom is a reactive site that allows for facile nucleophilic aromatic substitution, enabling researchers to introduce a variety of amines and other nucleophiles to create diverse chemical libraries . The fused furan heterocycle contributes to the molecule's aromaticity and can influence its electronic properties and binding interactions in biological systems. As a key synthetic intermediate, this compound is primarily used in research and development for the construction of more complex molecules, particularly in the synthesis of potential pharmaceutical agents. Pyrimidine-based compounds are of significant interest due to their widespread presence in biologically active molecules . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3O B8588355 4-Chloro-6-(2-furanyl)-2-pyrimidinamine CAS No. 569657-93-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

569657-93-8

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-6-(furan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C8H6ClN3O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12)

InChI Key

OXFBGUDYEFARNK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. For 4-Chloro-6-(2-furanyl)-2-pyrimidinamine, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the furan (B31954) ring, and the amino group.

The furan ring contains three protons, typically designated H3', H4', and H5'. These protons form a characteristic pattern of signals. The H5' proton, being adjacent to the furan oxygen, is expected to appear at the most downfield position of the three, likely as a doublet of doublets. The H3' proton would also appear as a doublet of doublets, while the H4' proton, coupled to both H3' and H5', would present as a triplet or a doublet of doublets.

The pyrimidine ring has a single proton at the 5-position (H5), which would appear as a sharp singlet. The protons of the amino (-NH₂) group at the 2-position would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂5.0 - 7.0Broad Singlet
Pyrimidine H57.0 - 7.5Singlet
Furan H3'6.5 - 7.0Doublet of Doublets
Furan H4'6.4 - 6.8Triplet / Doublet of Doublets
Furan H5'7.5 - 8.0Doublet of Doublets

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The pyrimidine ring contains four carbon atoms (C2, C4, C5, C6). The carbon atom C4, bonded to the electronegative chlorine atom, and C2, bonded to two nitrogen atoms, are expected to be significantly downfield. The furan ring will show four distinct signals for its carbon atoms (C2', C3', C4', C5'). The carbon attached to the pyrimidine ring (C2') and the carbon adjacent to the oxygen (C5') would have the most significant chemical shifts within the furan system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine C2160 - 165
Pyrimidine C4160 - 165
Pyrimidine C5105 - 115
Pyrimidine C6165 - 175
Furan C2'150 - 155
Furan C3'110 - 115
Furan C4'110 - 115
Furan C5'140 - 145

Other heteronuclear NMR techniques, such as ¹⁵N NMR, could provide further insight into the electronic environment of the nitrogen atoms within the pyrimidine ring and the amino group, but are less commonly performed.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H3' with H4', and H4' with H5'), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would be used to definitively assign each furan proton signal to its corresponding carbon signal (H3' to C3', H4' to C4', H5' to C5') and the pyrimidine H5 proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connection between the two heterocyclic rings. Key correlations would be expected from the furan H3' proton to the pyrimidine C6 carbon, and from the pyrimidine H5 proton to the furan C2' and pyrimidine C4 and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding. It can be used to confirm the spatial arrangement of the molecule, for instance, by showing through-space proximity between the pyrimidine H5 proton and the furan H3' proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high precision. This allows for the determination of its elemental formula. For this compound (C₈H₆ClN₃O), HRMS would be used to confirm its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: HRMS Data for this compound

IonCalculated Exact Mass
[C₈H₆³⁵ClN₃O+H]⁺196.0272
[C₈H₆³⁷ClN₃O+H]⁺198.0243

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways might include the loss of the chlorine atom or cleavage of the bond between the pyrimidine and furan rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibration of chemical bonds.

For this compound, the FT-IR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic pyrimidine and furan rings would produce a series of bands in the 1400-1650 cm⁻¹ region. The C-O-C stretching of the furan ring would likely be observed around 1000-1250 cm⁻¹. Finally, a band corresponding to the C-Cl stretch would be expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 4: Key FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Aromatic RingsC=N, C=C Stretch1400 - 1650
Furan RingC-O-C Stretch1000 - 1250
Chloro-substituentC-Cl Stretch600 - 800

Despite a comprehensive search for scientific literature, detailed experimental data on the advanced spectroscopic and structural characterization of the specific chemical compound This compound is not available in the public domain.

Therefore, it is not possible to provide the requested in-depth article with sections on Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, X-ray Crystallography, and Chiroptical Spectroscopy that is focused solely on this compound.

Scientific research and publication are ongoing processes, and the characterization of this particular molecule may be undertaken in the future. At present, however, the specific vibrational frequencies, crystallographic data, and chiroptical properties for this compound have not been reported in peer-reviewed literature or chemical databases.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. nih.gov The process of geometry optimization involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov For 4-Chloro-6-(2-furanyl)-2-pyrimidinamine, DFT calculations would yield precise data on bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525), furan (B31954), and chloro substituents.

Hypothetical Data Table for Optimized Geometry: This table is illustrative and not based on actual experimental or calculated data.

ParameterValue
Bond Length (C-Cl)Predicted in Ångströms (Å)
Bond Angle (N-C-N in Pyrimidine)Predicted in Degrees (°)
Dihedral Angle (Pyrimidine-Furan)Predicted in Degrees (°)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov Analysis for this compound would involve mapping the electron density of these orbitals to identify sites susceptible to electrophilic and nucleophilic attack.

Hypothetical FMO Data Table: This table is illustrative and not based on actual experimental or calculated data.

OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO GapCalculated Difference

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species. nih.gov For this compound, an MEP map would highlight electron-rich regions (typically colored red or yellow), which are prone to electrophilic attack, and electron-deficient regions (colored blue), which are susceptible to nucleophilic attack. This analysis is valuable for understanding intermolecular interactions, including hydrogen bonding.

Tautomeric Equilibrium and Conformational Analysis

Molecules like this compound can exist in different tautomeric forms, particularly concerning the amino group on the pyrimidine ring. Computational calculations can determine the relative energies of these tautomers to predict the most stable form under various conditions. nih.gov Furthermore, conformational analysis would explore the different spatial orientations of the furan ring relative to the pyrimidine ring, identifying the most energetically favorable conformer.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for predicting how a molecule might interact with biological targets, a key aspect of drug discovery.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.com If this compound were to be investigated as a potential therapeutic agent, docking studies would be performed to predict its binding affinity and mode of interaction with a specific biological target. mdpi.com These studies provide insights into the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Hypothetical Molecular Docking Results Table: This table is illustrative and not based on actual experimental or calculated data.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Example KinasePredicted Valuee.g., Amino Acid 1, Amino Acid 2
Example ReceptorPredicted Valuee.g., Amino Acid 3, Amino Acid 4

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. The development of robust QSAR models for this compound and its analogs is crucial for predicting their biological effects and for the rational design of new, more potent derivatives.

The process of developing a QSAR model for this class of compounds would typically involve the following steps:

Data Set Compilation: A series of pyrimidine derivatives with known biological activities would be collected.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound in the series.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to establish a correlation between the descriptors and the biological activity.

Model Validation: The predictive power of the resulting model would be rigorously assessed using both internal and external validation techniques.

While specific QSAR models for this compound are not extensively detailed in publicly available literature, the general principles of QSAR can be applied to guide the optimization of its structure to enhance desired biological activities.

Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with biological targets. rjeid.com

By simulating the compound's movement in a virtual environment that mimics physiological conditions, researchers can:

Identify the most stable conformations of the molecule.

Analyze the flexibility of different parts of the molecule, such as the furan and pyrimidine rings.

Simulate the binding process of the compound to a target protein, providing information on the key interactions and the stability of the resulting complex.

Estimate the binding free energy, which is a measure of the affinity of the compound for its target.

These simulations can reveal the intricate details of the binding kinetics, including the association and dissociation rates of the compound from its target, which are critical parameters for determining its efficacy and duration of action. rjeid.com

In Silico ADMET Predictions relevant to compound design (excluding safety assessment)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. arxiv.org In silico ADMET prediction tools have become an indispensable part of the drug design process, allowing for the early identification of compounds with favorable pharmacokinetic profiles. nih.govrsc.org

For this compound, various computational models can be used to predict its ADMET properties. jonuns.com These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueImplication for Drug Design
Absorption
Oral BioavailabilityModerate to HighThe compound is likely to be well-absorbed when administered orally.
Caco-2 PermeabilityModerateSuggests reasonable intestinal absorption.
Distribution
Blood-Brain Barrier PermeabilityLow to ModerateThe compound may have limited access to the central nervous system.
Plasma Protein BindingHighThe compound is likely to be extensively bound to plasma proteins, which can affect its distribution and availability.
Metabolism
Cytochrome P450 InhibitionPotential for inhibition of specific isoformsThe compound may interfere with the metabolism of other drugs, requiring further investigation.

These in silico predictions serve as a valuable guide for medicinal chemists in optimizing the structure of this compound to improve its drug-like properties. researchgate.net

Network-Based Approaches for Identifying Potential Biological Targets and Pathways

Network-based approaches, often referred to as network pharmacology, represent a holistic strategy to understand the complex interactions between drugs, targets, and diseases. nih.gov This approach moves beyond the traditional "one drug, one target" paradigm to explore the multiple targets a compound might interact with and the biological pathways it may modulate. nih.gov

For this compound, a network-based analysis could involve:

Target Prediction: Using computational tools to predict potential protein targets based on the compound's chemical structure and similarity to known ligands.

Network Construction: Building a network that connects the predicted targets to each other and to known disease-associated genes and pathways.

Pathway Analysis: Analyzing the network to identify key biological pathways that are significantly enriched with the predicted targets.

This approach can help to:

Uncover novel mechanisms of action for the compound.

Identify potential new therapeutic indications.

Predict potential off-target effects.

By integrating data from various sources, network-based approaches can provide a comprehensive view of the pharmacological profile of this compound and guide further experimental validation.

Biological Activity and Mechanistic Investigations Excluding Clinical Human Trials and Safety Profiles

Enzyme Inhibition Studies (In Vitro)

The ability of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine and structurally similar compounds to interact with and inhibit the activity of specific enzymes is a key area of investigation. These studies are crucial for elucidating the compound's potential therapeutic applications and for understanding its mechanism of action.

Kinase Inhibition Profiles (e.g., ALK, RAGE, PLKs, EGFR, PDK1)

Currently, there is no specific data available from in vitro studies detailing the inhibitory activity of this compound against anaplastic lymphoma kinase (ALK), receptor for advanced glycation end products (RAGE), polo-like kinases (PLKs), epidermal growth factor receptor (EGFR), or 3-phosphoinositide-dependent protein kinase 1 (PDK1). While pyrimidine (B1678525) scaffolds are common in many kinase inhibitors, the specific activity of this compound remains to be characterized.

Inhibition of Prostaglandin (B15479496) Synthases and Lipoxygenases (e.g., mPGES-1, 5-LOX)

Similarly, dedicated studies on the inhibitory effects of this compound on microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) have not been identified in the current body of scientific literature. The potential of this compound to modulate inflammatory pathways through the inhibition of these enzymes is an area that requires further investigation.

Other Relevant Enzyme Targets

Research has indicated that derivatives of 4,6-diheteroarylpyrimidine-2-amine, which share structural similarities with this compound, exhibit inhibitory activity against the glyoxalase I (GLO-I) enzyme. One particular study highlighted a compound within this series, identified as 5b , which incorporates a furan (B31954) ring and chloro substitutions, demonstrating an IC50 value of 15 µM against glyoxalase I. ekb.egekb.eg This finding suggests that the structural motifs present in this compound may confer inhibitory activity against this enzyme, although direct testing is required for confirmation.

Table 1: In Vitro Glyoxalase I Inhibitory Activity of a Structurally Related Compound

Compound IDDescriptionTarget EnzymeIC50 (µM)
5bA 4,6-diheteroarylpyrimidine-2-amine derivativeGlyoxalase I15

Data derived from a study on structurally related pyrimidine derivatives. ekb.egekb.eg

Cell-Based Assays for Biological Response

To understand the effects of this compound within a cellular context, various in vitro assays are employed. These tests provide insights into its potential as an antiproliferative, antimicrobial, or antiviral agent.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Comprehensive studies detailing the in vitro antiproliferative activity of this compound against specific cancer cell lines are not currently available. While the pyrimidine core is a feature of many compounds with anticancer properties, specific IC50 values for this particular molecule have not been reported.

Antimicrobial and Antiviral Efficacy

The potential of this compound as an antimicrobial or antiviral agent has not been specifically documented in the available literature. Although pyrimidine derivatives are known to exhibit a broad range of antimicrobial and antiviral activities, dedicated studies to determine the minimum inhibitory concentrations (MIC) or 50% effective concentrations (EC50) for this compound against various pathogens are needed.

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives are well-documented for their anti-inflammatory properties. researchgate.net The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators. nih.gov Research has shown that pyrimidine-based agents can suppress the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are crucial for the production of prostaglandins (B1171923) like Prostaglandin E2 (PGE2), a key player in inflammation. nih.gov Beyond COX inhibition, the anti-inflammatory effects of pyrimidines are attributed to their ability to downregulate the expression and activity of other vital mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). nih.gov

While direct studies on this compound are limited, the structural motif is present in compounds investigated for these effects. For instance, various pyrimidine analogs have demonstrated significant inhibition of these inflammatory pathways in preclinical studies. tandfonline.com

Table 1: Key Inflammatory Mediators Targeted by Pyrimidine Derivatives

MediatorFunction in InflammationReference
Cyclooxygenase (COX)Enzyme responsible for prostaglandin synthesis. nih.gov
Prostaglandin E2 (PGE2)Promotes pain, fever, and vasodilation. nih.gov
Tumor Necrosis Factor-α (TNF-α)Pro-inflammatory cytokine involved in systemic inflammation. nih.gov
Nuclear Factor κB (NF-κB)Transcription factor that regulates genes responsible for the inflammatory response. nih.gov
Inducible Nitric Oxide Synthase (iNOS)Enzyme that produces nitric oxide, a mediator of inflammation. researchgate.net

Adenosine (B11128) Receptor Antagonism

The pyrimidine scaffold is a key structural feature in several potent adenosine receptor antagonists. researchgate.net Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors that play critical roles in the central nervous system and inflammatory responses. wikipedia.org A2A receptor antagonists have been investigated for their potential in treating neurodegenerative conditions like Parkinson's disease. wikipedia.org

The pyrazolo-triazolo-pyrimidine nucleus, which is structurally related to pyrimidine, has been a foundation for developing highly potent and selective adenosine receptor antagonists. nih.gov Compounds with a 2-furyl moiety, similar to the one in this compound, have been shown to be potent and selective human A3 adenosine receptor antagonists. nih.gov For example, the compound 5-[[(4-methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine was identified as a highly potent and selective antagonist for the human A3 receptor. nih.gov This suggests that the 2-furanyl group can be a key pharmacophore for activity at adenosine receptors.

Table 2: Examples of Pyrimidine-based Adenosine Receptor Antagonists

Compound ClassTarget Receptor(s)Potential ApplicationReference
Pyrazolo-triazolo-pyrimidinesA3, A2AInflammatory and Neurological Disorders nih.gov
Xanthine Derivatives (e.g., Caffeine)A1, A2ACNS stimulant wikipedia.org
TriazolylpurinesA2AParkinson's Disease acs.org

Anti-Platelet Aggregation Activity

Uncontrolled platelet aggregation is a key factor in the development of arterial thrombosis, which can lead to myocardial infarction and stroke. brieflands.com Consequently, antiplatelet agents are crucial in the prevention and treatment of cardiovascular thrombotic diseases. brieflands.com The aminopyrimidine scaffold has been identified as a promising structure for the development of novel antiplatelet agents. brieflands.com

The mechanisms of action for antiplatelet drugs often involve the inhibition of cyclooxygenase I (COX-1) to reduce thromboxane (B8750289) A2 (TXA2) production or the antagonism of the P2Y12 ADP receptor. brieflands.com Studies on various 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives have shown acceptable activities against arachidonic acid-induced platelet aggregation, suggesting a mechanism related to the COX pathway. brieflands.com Furthermore, certain polycyclic pyrimidine derivatives have demonstrated potent antiplatelet activity, comparable to acetylsalicylic acid, against aggregation stimulated by both arachidonic acid and ADP. nih.gov

In Vivo Efficacy Studies in Relevant Animal Models

To evaluate the anti-inflammatory potential of compounds like this compound, researchers typically employ rodent models of inflammation. A standard model is the carrageenan-induced paw edema test in rats. In this acute inflammation model, a phlogistic agent (carrageenan) is injected into the rat's hind paw, causing a measurable inflammatory response (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group. nih.gov

For example, studies on novel thieno[2,3-d]pyrimidine (B153573) derivatives, which share the core pyrimidine ring, used this model to demonstrate significant reductions in paw edema. nih.gov The activity in such models is often correlated with the compound's ability to decrease levels of inflammatory mediators like PGE2 in the blood. nih.gov Other models used to assess anti-inflammatory and analgesic properties of pyrimidine derivatives include the formalin-induced paw edema test and the cotton pellet granuloma model for chronic inflammation. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.

For anti-inflammatory activity , SAR analysis has revealed that the presence of specific moieties can enhance potency. For example, in a series of pyrimidin-2-thione derivatives, the presence of an acetyl group at the para-position of a side chain at C-5 was found to contribute to greater anti-inflammatory activity by enhancing binding interactions with the COX-2 enzyme. nih.gov

In the context of anti-platelet aggregation , SAR studies on 6-amino-2-thio-3H-pyrimidin-4-one derivatives indicated that small alkyl chains bearing an amino group as thio-substituents, combined with arylalkyl moieties at the 4-position, resulted in greater inhibitory activity on ADP-induced platelet aggregation. nih.gov This suggests that a substituted pyrimidine nucleus is a promising starting point for developing potent platelet aggregation inhibitors. nih.gov

For adenosine receptor antagonism , extensive SAR studies on the pyrazolo-triazolo-pyrimidine class have shown that substitutions at various positions (N5, N7, N8, C2, and C9) dramatically influence receptor affinity and selectivity. nih.gov The presence of a 2-furyl group at the C2 position, as in this compound, has been associated with high potency at the A3 adenosine receptor. nih.gov

Table 3: Summary of Structure-Activity Relationships for Pyrimidine Derivatives

ActivityFavorable Structural FeaturesReference
Anti-inflammatoryAcetyl moiety on a C-5 side chain nih.gov
Anti-plateletSmall aminoalkyl thio-substituents; Arylalkyl groups at C-4 nih.gov
Adenosine Receptor Antagonism2-furyl group at C-2 for A3 potency nih.gov

Investigation of Molecular Mechanisms of Action and Target Identification

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a variety of molecular targets.

Anti-inflammatory Action : The primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins. nih.gov Some pyrimidine derivatives may also exert their effects by inhibiting other pathways, such as those involving lipo-oxygenase and nitric oxide synthase, or by modulating signaling cascades like the TLR4/p38 pathway, which would reduce the production of inflammatory cytokines. researchgate.net

Adenosine Receptor Antagonism : The mechanism involves competitive binding to adenosine receptors. By blocking the binding of endogenous adenosine, these antagonists can modulate downstream signaling pathways. For instance, A2A receptor antagonists can influence dopamine (B1211576) signaling in the brain, which is the basis for their investigation in Parkinson's disease. wikipedia.org The pyrimidine core acts as a scaffold that can be decorated with substituents to achieve high affinity and selectivity for specific adenosine receptor subtypes. researchgate.net

Anti-platelet Aggregation : The mechanism can involve several targets. Inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent platelet agonist. brieflands.com Alternatively, compounds can act as antagonists at the P2Y12 receptor, blocking ADP-induced platelet activation and aggregation, a mechanism used by drugs like clopidogrel. nih.gov

Applications in Agrochemical Research

The pyrimidine scaffold is not only important in pharmaceuticals but also holds a significant position in the field of agrochemicals, particularly as fungicides. nih.gov Several commercial pyrimidine-based fungicides, such as cyprodinil (B131803) and pyrimethanil, are widely used in agriculture to control phytopathogenic fungi that infect crops. nih.govresearchgate.net

The development of novel pyrimidine derivatives is an active area of research to combat the emergence of fungicide resistance. nih.gov For example, pyrimidine derivatives containing an amide moiety have been synthesized and shown to have excellent antifungal activity against various plant pathogens, in some cases exceeding the efficacy of commercial standards like Pyrimethanil. nih.gov Given this precedent, the this compound scaffold could serve as a basis for developing new agrochemical fungicides. The chloro and furanyl substituents could be modified to optimize fungicidal activity, selectivity, and environmental profile.

Fungicidal and Insecticidal Potential and Efficacy

While no direct studies on the fungicidal or insecticidal properties of this compound are available, the pyrimidine scaffold is a well-established pharmacophore in the development of pesticides.

Fungicidal Activity of Pyrimidine Derivatives:

A number of pyrimidine derivatives have shown promising antifungal activities against a variety of plant pathogens. For instance, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro activity against several fungi. frontiersin.orgbohrium.com Notably, compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.orgbohrium.com

Furthermore, research into pyrimidine derivatives containing a furanose moiety has also indicated significant antifungal potential. nih.govnih.gov Several synthesized compounds in this class demonstrated moderate to good antifungal activity, with some exhibiting significant efficacy against various fungal strains when compared to the standard drug fluconazole. nih.govnih.gov The presence of chloro, methoxy, and nitro substitutions on the furan-containing pyrimidine derivative was found to enhance the antifungal activity. nih.gov

Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives
CompoundTarget FungiObserved ActivityReference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.EC50 = 10.5 μg/ml frontiersin.orgbohrium.com
Pyrimidine derivatives with furanose moiety (e.g., 6P, 6D, 6M)Various fungal strainsSignificant activity compared to fluconazole nih.govnih.gov
N-(4,6-dichloropyrimidine-2-yl)benzamideS. sclerotiorum and F. oxysporumImproved activity compared to pyrimethanil mdpi.com

Insecticidal Activity of Pyrimidine Derivatives:

The pyrimidine structure is also integral to many commercial insecticides. researchgate.net Research into novel pyrimidine derivatives continues to yield compounds with significant insecticidal properties. For example, a series of new pyridino[1,2-a]pyrimidine mesoionics bearing indole-containing substituents were synthesized and showed good insecticidal activity against aphids. nih.gov One compound, F45, demonstrated an LC50 value of 2.97 mg/L, which is comparable to the commercial insecticide triflumezopyrim. nih.gov The proposed mechanism of action for this compound is the modulation of the aphid nervous system through interaction with neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

Herbicidal Properties

There is no specific information available regarding the herbicidal properties of this compound. However, the broader class of pyrimidine derivatives has been extensively studied for herbicidal activity. researchgate.net Many pyrimidine-based compounds act by inhibiting essential plant enzymes. For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to inhibit protoporphyrinogen (B1215707) oxidase, a key enzyme in chlorophyll (B73375) biosynthesis. nih.govnih.gov

One study on novel pyrido[2,3-d]pyrimidine derivatives found that while most had no significant effect on lettuce, they possessed good activity against bentgrass. nih.govnih.gov The most active compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o), showed activity comparable to the commercial herbicides clomazone (B1669216) and flumioxazin. nih.govnih.gov Additionally, N-(4,6-dichloropyrimidine-2-yl)benzamide has been shown to have a protective effect on rice seedlings against injury from the herbicide metolachlor (B1676510), indicating its potential as a herbicide safener. mdpi.com

Table 2: Herbicidal and Safener Activity of Selected Pyrimidine Derivatives
CompoundTarget Weed/CropObserved ActivityReference
3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o)Bentgrass (Agrostis stolonifera)Activity comparable to clomazone and flumioxazin nih.govnih.gov
N-(4,6-dichloropyrimidine-2-yl)benzamideRice (Oryza sativa)Protective effect against metolachlor injury (safener) mdpi.com

Environmental Applications in Pollutant Degradation (e.g., s-triazine compounds)

No studies have been identified that specifically investigate the role of this compound in the degradation of s-triazine compounds or other pollutants. However, the biodegradation of s-triazine herbicides, such as atrazine, is a significant area of environmental research. nih.govuni-konstanz.de Microbial degradation of these compounds often involves a series of hydrolytic reactions that remove substituents from the s-triazine ring, eventually leading to the formation of cyanuric acid, which is then mineralized to ammonia (B1221849) and carbon dioxide. nih.govuni-konstanz.de

While the direct involvement of pyrimidine derivatives in this process is not well-documented, the study of nitrogen-containing heterocyclic compounds in bioremediation is ongoing. The structural similarities between pyrimidines and s-triazines suggest that enzymes capable of degrading one class of compounds might have activity on the other, although this remains a speculative area for future research. The degradation of pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives has been shown to be accelerated in both acidic and alkaline soils. mdpi.com

Emerging Applications and Research Perspectives

Exploration in Materials Science and Organic Electronics

The unique structural features of pyrimidine (B1678525) derivatives, such as their electron-deficient nature, have made them attractive candidates for applications in materials science and organic electronics. The incorporation of a pyrimidine core into larger molecular structures can influence their electronic and photophysical properties.

At present, there is a notable lack of published research specifically investigating the application of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine in materials science and organic electronics. However, the constituent parts of the molecule—the pyrimidine ring, the furan (B31954) moiety, and the chloro and amino substituents—suggest potential avenues for exploration. For instance, pyrimidine-based materials have been explored for their use in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The furan ring, being an electron-rich aromatic system, could further modulate the electronic properties of such materials. ntu.edu.sg

Future research could focus on synthesizing polymers or small molecules incorporating the this compound scaffold and characterizing their properties, such as conductivity, charge mobility, and luminescence. Such studies would be crucial in determining the viability of this compound for applications in electronic devices.

Development of Fluorescent Probes and Chemical Tools

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes and the detection of specific analytes. Pyrimidine derivatives have been utilized as core structures in the development of fluorescent sensors due to their tunable photophysical properties. mdpi.com

Currently, there are no specific reports on the development of fluorescent probes or chemical tools based on this compound. The inherent fluorescence of the furanyl-pyrimidine scaffold, if any, has not been characterized in the available literature.

The development of fluorescent probes from this compound would likely involve chemical modifications to introduce fluorophores or moieties that exhibit changes in fluorescence upon binding to a target molecule. The amino group on the pyrimidine ring provides a convenient handle for such modifications. Research in this area would involve synthesizing a library of derivatives and screening them for desirable fluorescent properties and selectivity towards biological targets of interest. mdpi.com

Strategies for Enhancing Selectivity and Potency

In the context of medicinal chemistry, enhancing the selectivity and potency of bioactive compounds is a primary objective to improve therapeutic efficacy and reduce side effects. For pyrimidine derivatives, which are known to exhibit a wide range of biological activities, various strategies are employed to achieve these goals.

While specific studies on enhancing the selectivity and potency of this compound are not available, general principles applied to other pyrimidine-based compounds can be considered. These strategies often involve structure-activity relationship (SAR) studies, where systematic modifications of the molecule's structure are made to identify key features responsible for its biological activity.

Potential Strategies for Modification:

Position of Modification Potential Substituents Desired Outcome
2-amino groupAlkyl, aryl, or heterocyclic groupsAltering binding affinity and selectivity
4-chloro groupReplacement with other halogens, alkoxy, or amino groupsModulating reactivity and target interaction
5-position of pyrimidineIntroduction of various functional groupsInfluencing steric and electronic properties
Furan ringSubstitution at different positionsFine-tuning electronic and pharmacokinetic properties

These modifications can lead to a better understanding of how the molecule interacts with its biological target and can guide the design of more potent and selective analogs.

Chemoinformatics and Big Data Integration in Pyrimidinamine Research

Chemoinformatics and big data have become integral to modern drug discovery and materials science, enabling the rapid analysis of large datasets to identify promising compounds and predict their properties. For pyrimidinamine research, these computational approaches can accelerate the discovery and optimization process.

There is no specific chemoinformatic or big data analysis reported for this compound. However, the tools and methodologies are broadly applicable. For instance, virtual screening of large compound libraries could identify other pyrimidine derivatives with similar structural features and potentially desirable properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed for classes of pyrimidine derivatives to predict their biological activity or material properties based on their chemical structure. nih.gov Machine learning algorithms can be trained on existing data from pyrimidine research to identify patterns and make predictions for new, untested compounds like this compound. researchgate.net The integration of big data from various sources, including chemical databases, biological assays, and scientific literature, can provide a more comprehensive understanding of the potential of this and related compounds.

Conclusion and Future Directions

Summary of Current Research Landscape for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine

Currently, the publicly available scientific literature on this compound is sparse. Its existence is noted in chemical databases, but dedicated studies detailing its synthesis, characterization, and biological evaluation are not widely reported. The research landscape is therefore largely defined by the activities of structurally related chloro-substituted and aryl-substituted 2-pyrimidinamines. This broader class of compounds has been extensively investigated for various therapeutic applications, particularly as kinase inhibitors in oncology. The presence of the chloro group at the 4-position offers a reactive site for further chemical modification, a common strategy in the synthesis of compound libraries for drug screening. The furanyl group at the 6-position is a bioisostere for a phenyl ring and can influence the compound's pharmacokinetic properties and target interactions. The 2-amino group is a key feature for forming crucial hydrogen bond interactions with biological targets.

Identification of Key Challenges and Unexplored Avenues

The primary challenge concerning this compound is the lack of foundational research. The immediate and most critical unexplored avenue is the development of a robust and scalable synthetic route to produce the compound in sufficient quantities for comprehensive study. Following its synthesis, detailed structural elucidation and characterization using modern analytical techniques will be essential.

Once the compound is accessible, a vast and entirely unexplored area of research will be its biological screening. A logical starting point would be to assess its activity against a panel of protein kinases, given the prevalence of this activity among similar pyrimidine (B1678525) derivatives. Furthermore, its potential as an antimicrobial or antiviral agent could be investigated, as the pyrimidine scaffold is present in numerous drugs within these therapeutic areas. Structure-activity relationship (SAR) studies, where the chloro, furanyl, and amino groups are systematically modified, represent a significant unexplored avenue to optimize potential biological activity.

Interdisciplinary Research Opportunities

The study of this compound presents numerous opportunities for interdisciplinary collaboration. Synthetic organic chemists would be pivotal in devising efficient synthetic pathways. Computational chemists and molecular modelers could predict potential biological targets and binding modes through in silico screening and docking studies, helping to prioritize experimental screening efforts.

Should initial screenings reveal promising biological activity, collaborations with biochemists and pharmacologists would be crucial to elucidate the mechanism of action and to conduct more detailed in vitro and in vivo studies. Furthermore, if the compound shows potential as a therapeutic agent, medicinal chemists and pharmaceutical scientists would need to collaborate on optimizing its drug-like properties, such as solubility, metabolic stability, and bioavailability.

Prognosis for Advancements in the Field of Pyrimidinamine Chemistry and Biology

The field of pyrimidinamine chemistry and biology is poised for significant advancements. The continued interest in personalized medicine and targeted therapies, particularly in oncology, ensures that the demand for novel kinase inhibitors will remain high. Pyrimidinamine-based scaffolds are likely to continue as a rich source of such inhibitors.

Future advancements will likely focus on the development of more selective and potent inhibitors to overcome drug resistance and reduce off-target effects. The exploration of novel substitution patterns on the pyrimidine ring, such as the incorporation of unique heterocyclic moieties like the furan (B31954) ring in this compound, will be a key driver of innovation. Moreover, the application of new synthetic methodologies will enable the creation of more complex and diverse pyrimidinamine libraries. As our understanding of the biological roles of various kinases and other therapeutic targets deepens, the potential applications for novel pyrimidinamine derivatives will undoubtedly expand, solidifying their importance in the future of medicine.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions , such as nucleophilic substitution and coupling reactions. For example:

  • Nucleophilic substitution at the chlorine atom (C2 position) with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions to introduce the 2-furanyl group, often using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
    Key factors affecting yield and purity include:
  • Temperature control : Higher temperatures may accelerate side reactions (e.g., oxidation of the furan ring) .
  • Catalyst selection : Palladium-based catalysts require precise ligand pairing to avoid byproducts .
  • Purification : Column chromatography or recrystallization is critical to isolate the target compound from intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C4, furan at C6) and detect impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for chlorine isotopes .
  • X-ray crystallography : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding at the amine group) .

Q. What are the typical nucleophilic substitution reactions involving the chlorine substituent?

The chlorine atom at the C4 position is reactive toward:

  • Amines : Forms pyrimidinamine derivatives under mild conditions (e.g., room temperature, DMF solvent) .
  • Thiols : Generates thioether linkages, useful for prodrug design .
  • Alkoxides : Substitution with alkoxy groups requires anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity and optimizing synthesis?

  • Quantum chemical calculations : Predict reaction pathways (e.g., activation energy for substitution) using density functional theory (DFT) .
  • Reaction path search methods : Identify intermediates and transition states to bypass non-productive routes .
  • Solvent effects : Simulate polarity and steric effects to optimize solvent selection (e.g., DMSO vs. THF) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative bioassays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH, incubation time) to reduce variability .
  • Purity validation : Use HPLC to confirm >95% purity, as impurities (e.g., oxidized furan byproducts) may skew results .
  • Structural analogs : Test derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .

Q. How to design experiments to explore structure-activity relationships (SAR) for biological activity?

  • Substituent variation : Systematically modify the furan ring (e.g., electron-withdrawing groups at C5) and pyrimidine core (e.g., methyl vs. ethyl at C6) .
  • Enzymatic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) to quantify potency .
  • Molecular docking : Predict binding modes to guide rational design (e.g., optimizing hydrogen bonds with active-site residues) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Reaction optimization : Transition from batch to flow chemistry to control exothermic reactions (e.g., during coupling steps) .
  • Byproduct management : Implement in-line purification (e.g., scavenger resins) to remove unreacted intermediates .
  • Crystallization control : Adjust cooling rates to prevent amorphous solid formation, which complicates filtration .

Methodological Notes

  • Safety protocols : Handle chlorinated intermediates in fume hoods and dispose of waste via certified agencies to avoid environmental contamination .
  • Data validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.